molecular formula C16H17N5OS2 B2940326 N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868966-74-9

N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2940326
CAS RN: 868966-74-9
M. Wt: 359.47
InChI Key: BVGPJHDLCVEXJN-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in medicinal chemistry, including a cyclopentyl group, a thiophene ring, a 1,2,4-triazole ring, and a pyridazine ring . These components are often found in compounds with various biological activities.


Molecular Structure Analysis

The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, which can exist in four isomeric structural variants . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Scientific Research Applications

Insecticidal Applications

Research has explored the synthesis and insecticidal assessment of various heterocycles, including those incorporating thiadiazole, triazole, and pyridazine moieties, against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These compounds, derived from versatile precursors similar in structure to the query compound, demonstrated promising insecticidal properties, indicating potential applications in pest control and agricultural protection (Fadda et al., 2017; Soliman et al., 2020).

Antimicrobial Applications

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfonamide, thiazole, and triazole derivatives, showing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Darwish et al., 2014).

Anticancer Applications

The exploration of heterobicyclic nitrogen systems bearing triazine moieties has yielded compounds with notable anticancer activities. These compounds, including those related structurally to the query compound, have shown effectiveness against various cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (El-Gendy et al., 2003).

Modification for Enhanced Bioactivity

Modifications of compounds similar to the query compound, by replacing functional groups or adding moieties, have resulted in derivatives with enhanced anticancer effects, reduced toxicity, and potential as PI3K inhibitors. Such studies highlight the versatility and potential of these compounds in medicinal chemistry and drug design (Wang et al., 2015).

Future Directions

Compounds with similar structures have been the focus of many research studies due to their diverse biological activities . Future research could involve the synthesis of analogs of this compound and testing their biological activities. In silico pharmacokinetic and molecular modeling studies could also be conducted to predict the compound’s behavior in the body .

properties

IUPAC Name

N-cyclopentyl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-14(17-11-4-1-2-5-11)10-24-15-8-7-13-18-19-16(21(13)20-15)12-6-3-9-23-12/h3,6-9,11H,1-2,4-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGPJHDLCVEXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

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